4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one
Description
Properties
IUPAC Name |
4-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-2-9-6-4(5)3-10-7(6)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINAPJIRBJJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823870-64-9 | |
| Record name | 4-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the bromination of a pyrrolo[3,4-b]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Scientific Research Applications
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may bind to the active site of a kinase enzyme, blocking its activity and thereby modulating cellular signaling pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Non-Brominated Analogs
5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one (CAS: 1211584-54-1)
- Molecular Formula : C₇H₆N₂O
- Molecular Weight : 134.14 g/mol
- Key Properties : Density = 1.3 g/cm³, Boiling Point = 441.7°C, Flash Point = 220.9°C .
- Comparison : The absence of bromine reduces molecular weight and alters reactivity. This analog is more polar and less reactive toward nucleophilic substitution, limiting its utility in cross-coupling reactions compared to the brominated derivative.
6,7-Dihydropyrrolo[3,4-b]pyridin-5-one (CAS: 40107-93-5)
- Molecular Formula : C₇H₆N₂O
- Substituents : Ketone at position 5 instead of 5.
Brominated Derivatives with Different Ring Systems
4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one (CAS: 1428651-90-4)
- Molecular Formula: C₈H₆BrNO
- Molecular Weight : 212.04 g/mol
- Key Properties : Density = 1.704 g/cm³, Boiling Point = 300.8°C, Storage = 2–8°C .
- The higher density reflects increased molecular packing efficiency.
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (CAS: 960289-03-6)
Structural Isomers and Substituted Variants
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1)
- Molecular Formula : C₈H₇BrN₂O
- Substituents : Methyl at position 6; pyrrolo[2,3-c]pyridine core.
- Comparison : The methyl group improves lipophilicity (higher LogP), while the shifted ring junction affects conjugation patterns. Priced at $195/0.25g, it is costlier than simpler analogs .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents/Ring System |
|---|---|---|---|---|---|---|
| 4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one | 1823870-64-9 | C₇H₅BrN₂O | 213.04 | N/A | N/A | Bromine, pyrrolo[3,4-b]pyridine |
| 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | 1211584-54-1 | C₇H₆N₂O | 134.14 | 1.3 | 441.7 | None, pyrrolo[3,4-b]pyridine |
| 4-Bromo-5,6-dihydro-7H-cyclopenta[c]pyridin-7-one | 1428651-90-4 | C₈H₆BrNO | 212.04 | 1.704 | 300.8 | Bromine, cyclopenta[c]pyridine |
| 2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7-one | 960289-03-6 | C₇H₆BrNOS | 234.10 | N/A | N/A | Bromine, thieno[2,3-c]pyridine |
Key Findings
- Ring Systems: Cyclopenta and thieno variants exhibit unique steric and electronic profiles, impacting drug bioavailability and material properties .
- Synthetic Accessibility: RhIII-catalyzed methods offer regiocontrol for pyrrolo[3,4-b]pyridinones, while bromination remains a straightforward route for derivatives .
Biological Activity
4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with notable biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, synthesis methods, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C7H5BrN2O
- CAS Number : 1823870-64-9
- Molecular Weight : 201.03 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 441.7 °C at 760 mmHg
The compound features a pyrrolo[3,4-b]pyridine core, which contributes to its unique reactivity and biological properties. The presence of bromine enhances its potential as a pharmacophore in drug development.
Synthesis Methods
The synthesis of this compound typically involves bromination of a pyrrolo[3,4-b]pyridine precursor. A common method utilizes N-bromosuccinimide (NBS) in dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Medicinal Chemistry Applications
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are crucial in cellular signaling pathways. For instance, it has shown promise as a selective inhibitor of PKMYT1, a regulator involved in DNA damage response pathways .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL .
- Antiproliferative Effects : In vitro studies demonstrate that certain derivatives possess antiproliferative activity against various cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 0.096 to 0.66 μM against breast cancer cell lines (MCF-7), indicating strong potential for therapeutic applications .
The mechanism of action varies depending on the specific application but generally involves binding to active sites of target enzymes or receptors, thereby modulating their activity. For instance, in kinase inhibition, the compound may prevent phosphorylation events critical for cancer cell proliferation.
Research Findings and Case Studies
Comparison with Similar Compounds
The biological activity of this compound can be compared with other derivatives:
- 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one : Lacks bromine; may exhibit different reactivity.
- 4-Chloro-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one : Chlorine substitution alters electronic properties and biological activity.
These comparisons highlight the significance of the bromine atom in enhancing the compound's pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
